5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a thiophene ring and a benzyl group attached to the carboxamide functionality
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in coagulation and regulation of gene expression, respectively .
Mode of Action
Benzothiazole derivatives have been known to exhibit antibacterial activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , and tyrosine kinase . These enzymes are involved in nucleotide synthesis, DNA replication, and signal transduction, respectively .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that it may affect pathways related toDNA replication , nucleotide synthesis , and cellular signaling .
Pharmacokinetics
The pharmacokinetic properties of similar benzothiazole derivatives have been reported . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .
Result of Action
Given its potential inhibitory effects on various enzymes, it may lead to the disruption of essential cellular processes such as dna replication and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzylated intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the thiophene ring.
N-(1,3-Benzothiazol-2-yl)-4-halogenobenzenesulfonyl-hydrazides: Contains a benzothiazole moiety but with different substituents.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Another benzothiazole derivative with different functional groups.
Uniqueness
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSGHNCHWZSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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